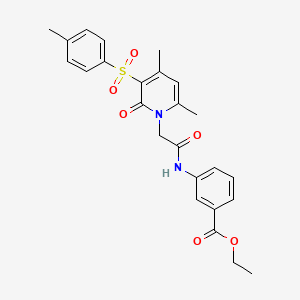![molecular formula C10H12N4O2 B2508031 8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid CAS No. 1010894-66-2](/img/structure/B2508031.png)
8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid" is a derivative of the 1,2,4-triazolo[4,3-b]pyridazine class, which is known for its potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds provide insight into its possible characteristics and applications. For instance, derivatives of 1,2,4-triazolo[1,5-a]pyrimidines have shown promising cardiovascular effects, including coronary vasodilation and antihypertensive activities . Additionally, 1,2,4-triazolo[4,3-a]pyrazines have been synthesized and tested for anticonvulsant activity , suggesting that the triazolo ring system is a versatile scaffold for developing therapeutic agents.
Synthesis Analysis
The synthesis of related triazolo compounds typically involves multi-step reactions starting from various precursors such as phenylacetonitriles, hydrazinopyrazines, and aromatic or heterocyclic aldehydes . For example, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines involved a four-stage process, including condensation and chlorination steps . Similarly, derivatives of 8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ones were synthesized by reacting 8-amino-6-tert-butyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one with aromatic and heterocyclic aldehydes . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of triazolo compounds is characterized by the presence of a triazolo ring, which can be fused with other heterocyclic systems. The structure is often confirmed using techniques such as IR, 1H NMR, and mass spectrometry . The presence of substituents like the tert-butyl group can influence the molecular conformation and, consequently, the biological activity of the compound. The triazolo ring system is known to serve as a bioisostere of the purine ring, which is significant in the context of anticonvulsant activity .
Chemical Reactions Analysis
Triazolo compounds can undergo various chemical reactions, including condensation with aldehydes to form Schiff bases, which have been shown to exhibit antioxidant properties . The introduction of different substituents can lead to a wide range of chemical behaviors, from antioxidant to prooxidant effects. The reactivity of these compounds can be tailored by modifying the substituents on the triazolo ring system, which can be crucial for developing compounds with desired pharmacological profiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolo derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of bulky groups like tert-butyl can affect these properties, potentially improving the pharmacokinetic profile of the compound. The antioxidant activity of triazolo derivatives has been evaluated in vitro, indicating that these compounds can inhibit lipoperoxide formation, a marker of oxidative stress . This suggests that "this compound" may also possess antioxidant properties, which could be beneficial in the treatment of diseases associated with oxidative stress.
Scientific Research Applications
Cardiovascular Research
8-(Tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid derivatives have been explored for their potential in cardiovascular research, particularly focusing on coronary vasodilating and antihypertensive activities. A study by Sato et al. synthesized and evaluated a series of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, including pyridazine, for their cardiovascular properties. Among these, a closely related compound, 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine, demonstrated significant coronary vasodilating activity and antihypertensive potential, highlighting the relevance of this chemical scaffold in cardiovascular agent development (Sato, Shimoji, Fujita, Nishino, Mizuno, Kobayashi, & Kumakura, 1980).
Antioxidant Activity
The antioxidant properties of derivatives of this compound have been investigated as a means to combat oxidative stress, which is linked to several severe diseases such as atherosclerosis and Alzheimer's disease. Novodvorskyi et al. synthesized new derivatives and assessed their antioxidant activities in vitro. The study found that structural modifications, particularly the introduction of electron-withdrawing substituents, influence the antioxidant capabilities of these compounds, with certain derivatives exhibiting notable antioxidant properties (Novodvorskyi, Bahlai, Komarov, & Demchenko, 2020).
Structural and Theoretical Studies
Research by Sallam et al. focused on the synthesis, crystal structure characterization, and theoretical studies of triazole pyridazine derivatives, including those related to this compound. These compounds were analyzed for their anti-tumor and anti-inflammatory activities, with structural confirmation obtained through NMR, IR, mass spectral studies, and X-ray diffraction techniques. Theoretical DFT calculations were also employed to assess various quantum chemical parameters, contributing to a deeper understanding of the relationship between structure and biological activity (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
properties
IUPAC Name |
8-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-10(2,3)6-4-7(9(15)16)13-14-5-11-12-8(6)14/h4-5H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMOKNJRTIDFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN2C1=NN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

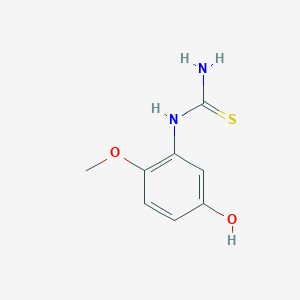
![N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide](/img/structure/B2507949.png)
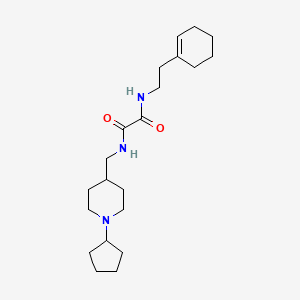
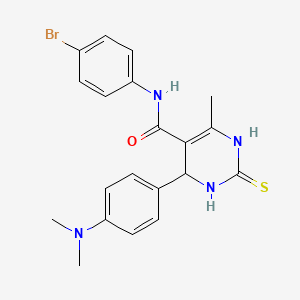
![6-Azaspiro[3.4]octan-1-ol hydrochloride](/img/structure/B2507953.png)

![Sodium;2-(6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2507956.png)

![N-[4-[2-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2507960.png)
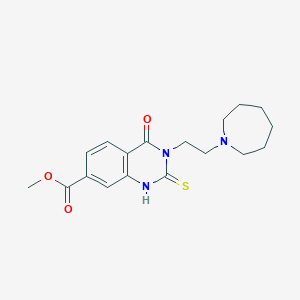
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2507968.png)
![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2507969.png)
